molecular formula C10H19F3N2O2S B2772718 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1331352-88-5

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B2772718
CAS No.: 1331352-88-5
M. Wt: 288.33
InChI Key: NPYZAFPHSIHWKY-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound characterized by the presence of a butylsulfonyl group and a trifluoroethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with butylsulfonyl chloride and 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The trifluoroethyl group can be reduced under specific conditions to yield non-fluorinated derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the butylsulfonyl group can modulate its overall reactivity and stability. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can be compared with other similar compounds, such as:

    1-(Butylsulfonyl)-4-methylpiperazine: Lacks the trifluoroethyl group, resulting in different reactivity and binding properties.

    1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)azetidine: Contains an azetidine ring instead of a piperazine ring, leading to different structural and functional characteristics.

    1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)morpholine: Contains a morpholine ring, which can influence its solubility and reactivity.

Properties

IUPAC Name

1-butylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O2S/c1-2-3-8-18(16,17)15-6-4-14(5-7-15)9-10(11,12)13/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYZAFPHSIHWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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